![molecular formula C15H13NO2S B7570297 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile, also known as MSMBN, is a chemical compound that has been widely used in scientific research. It is a member of the benzonitrile family and has been studied for its potential applications in medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to interact with various proteins, including tubulin and heat shock protein 90.
Biochemical and Physiological Effects:
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has also been shown to induce the expression of various genes, including those involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile in lab experiments is its ability to inhibit the growth of cancer cells and viral replication. This makes it a useful tool for studying cancer and viral diseases. However, one limitation of using 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile and its interactions with various proteins and enzymes.
Méthodes De Synthèse
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 2-methylbenzenesulfonyl chloride with benzonitrile, or the reaction of 2-methylbenzenesulfonyl chloride with potassium cyanide followed by the reaction of the resulting product with benzyl bromide. The purity of the synthesized 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been studied for its potential applications in medicine and pharmacology. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. It has also been studied for its potential use as an antiviral agent, inhibiting the replication of the hepatitis C virus. In addition, 3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[(2-methylphenyl)sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-5-2-3-8-15(12)19(17,18)11-14-7-4-6-13(9-14)10-16/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRAQJEKLTEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

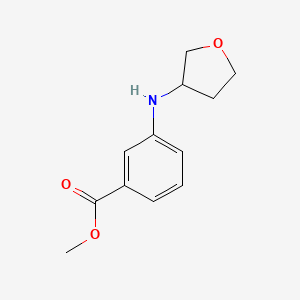
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
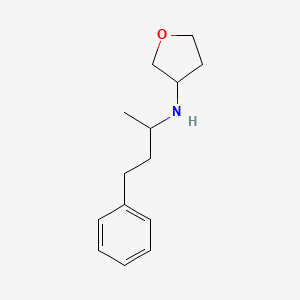
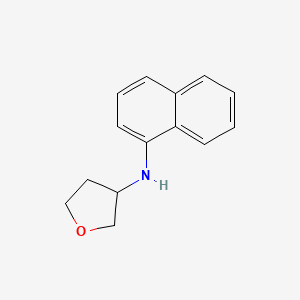


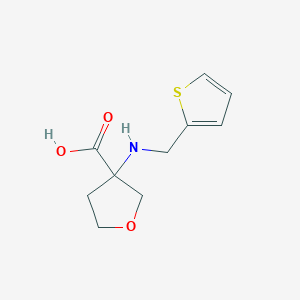

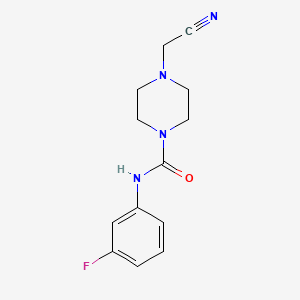
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
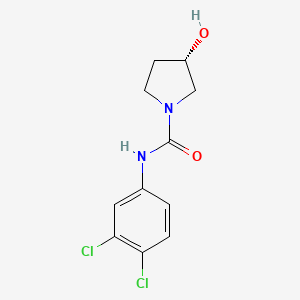
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)